GSK598809 Selectivity Profile: >100-Fold D3/D2 Discrimination Enables Cleaner Target Engagement
GSK598809 demonstrates exceptional selectivity for the dopamine D3 receptor over the closely related D2 subtype, with a >100-fold preference in binding assays [1]. This level of discrimination is comparable to or exceeds that of other leading D3 antagonists. For instance, the widely used research tool SB-277011A exhibits 80-100-fold selectivity [2], while the partial agonist BP-897 shows only 70-fold selectivity [3]. Higher selectivity reduces the risk of D2-mediated off-target effects (e.g., extrapyramidal motor symptoms, prolactin elevation via pituitary D2 blockade), which is critical for interpreting behavioral outcomes in addiction and neuropsychiatric models.
| Evidence Dimension | D3 vs D2 Selectivity Ratio |
|---|---|
| Target Compound Data | >100-fold (pKi D3 = 8.9; Ki D3 ≈ 1.26 nM; Ki D2 ≈ 740 nM) |
| Comparator Or Baseline | SB-277011A: 80-100-fold (human Ki D3 = 11.2 nM; pKi D3 = 8.0; pKi D2 = 6.0); BP-897: 70-fold (Ki D3 = 0.92 nM; Ki D2 = 61 nM) |
| Quantified Difference | GSK598809 selectivity ≥ SB-277011A; ~1.4× BP-897; absolute D3 binding affinity ~9× higher than SB-277011A |
| Conditions | In vitro radioligand binding assays using cloned human dopamine receptors |
Why This Matters
Procurement of GSK598809 ensures minimal D2 receptor interference, a key differentiator for researchers isolating D3-specific signaling pathways in addiction and neuropsychiatric studies.
- [1] Wikiwand. GSK-598809. Ki values: D3 = 6.2 nM; D2 = 740 nM (~120-fold selectivity). View Source
- [2] MedChemExpress. SB-277011 hydrochloride (SB-277011A hydrochloride) Technical Datasheet. pKi values: D3 = 8.0; D2 = 6.0. View Source
- [3] Pilla M, Perachon S, Sautel F, et al. Selective inhibition of cocaine-seeking behaviour by a partial dopamine D3 receptor agonist. Nature. 1999;400(6742):371-375. BP-897 Ki D3 = 0.92 nM; Ki D2 = 61 nM. View Source
